molecular formula C14H12ClNO4 B4304887 3-(3-Chlorophenyl)-3-[(furan-2-ylcarbonyl)amino]propanoic acid

3-(3-Chlorophenyl)-3-[(furan-2-ylcarbonyl)amino]propanoic acid

Cat. No.: B4304887
M. Wt: 293.70 g/mol
InChI Key: PQVWSWVWGFVKEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Chlorophenyl)-3-[(furan-2-ylcarbonyl)amino]propanoic acid is an organic compound that features a chlorinated phenyl group and a furoylamino group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-3-[(furan-2-ylcarbonyl)amino]propanoic acid typically involves the following steps:

    Formation of the furoylamino group: This can be achieved by reacting 2-furoyl chloride with an appropriate amine under basic conditions.

    Attachment of the chlorophenyl group: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction using 3-chlorobenzoyl chloride and a suitable catalyst such as aluminum chloride.

    Formation of the propanoic acid backbone:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-3-[(furan-2-ylcarbonyl)amino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the furoylamino group to an amine or the chlorophenyl group to a phenyl group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, phenyl derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

3-(3-Chlorophenyl)-3-[(furan-2-ylcarbonyl)amino]propanoic acid has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.

    Materials Science: It is explored for use in the development of novel polymers and materials with unique electronic properties.

    Biological Research: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-3-[(furan-2-ylcarbonyl)amino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenyl and furoylamino groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(3-chlorophenyl)-3-(2-thienylamino)propanoic acid: Similar structure but with a thienyl group instead of a furoyl group.

    3-(3-bromophenyl)-3-(2-furoylamino)propanoic acid: Similar structure but with a bromophenyl group instead of a chlorophenyl group.

Uniqueness

3-(3-Chlorophenyl)-3-[(furan-2-ylcarbonyl)amino]propanoic acid is unique due to the presence of both the chlorophenyl and furoylamino groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(3-chlorophenyl)-3-(furan-2-carbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO4/c15-10-4-1-3-9(7-10)11(8-13(17)18)16-14(19)12-5-2-6-20-12/h1-7,11H,8H2,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQVWSWVWGFVKEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(CC(=O)O)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3-Chlorophenyl)-3-[(furan-2-ylcarbonyl)amino]propanoic acid
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3-(3-Chlorophenyl)-3-[(furan-2-ylcarbonyl)amino]propanoic acid
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3-(3-Chlorophenyl)-3-[(furan-2-ylcarbonyl)amino]propanoic acid
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3-(3-Chlorophenyl)-3-[(furan-2-ylcarbonyl)amino]propanoic acid
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3-(3-Chlorophenyl)-3-[(furan-2-ylcarbonyl)amino]propanoic acid
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3-(3-Chlorophenyl)-3-[(furan-2-ylcarbonyl)amino]propanoic acid

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